molecular formula C21H24N2O4S2 B11291414 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}thiophene-2-carboxamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}thiophene-2-carboxamide

Cat. No.: B11291414
M. Wt: 432.6 g/mol
InChI Key: POWCMYCJXVORIT-UHFFFAOYSA-N
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Description

N-{1-(2-Methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}thiophene-2-carboxamide is a synthetic small molecule featuring a pyrrole core substituted with a 2-methoxyethyl group, 4,5-dimethyl groups, and a 4-methylphenylsulfonyl moiety.

Properties

Molecular Formula

C21H24N2O4S2

Molecular Weight

432.6 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H24N2O4S2/c1-14-7-9-17(10-8-14)29(25,26)19-15(2)16(3)23(11-12-27-4)20(19)22-21(24)18-6-5-13-28-18/h5-10,13H,11-12H2,1-4H3,(H,22,24)

InChI Key

POWCMYCJXVORIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the thiophene ring and the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and methyl groups.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and thiophene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle and Substituent Analysis

The target compound’s pyrrole core distinguishes it from analogues with thiophene () or pyrazole () backbones. Key substituents include:

  • 2-Methoxyethyl group : Enhances solubility compared to purely lipophilic substituents (e.g., 4-methylpyridin-2-yl in ).
  • 4-Methylphenylsulfonyl group : A hydrogen-bond acceptor that may enhance target binding, contrasting with the 4-chlorophenylsulfonyl group in ’s pyrazole derivative, which introduces electron-withdrawing effects .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Pharmacological Activity (Reported)
Target Compound Pyrrole 2-Methoxyethyl, 4,5-dimethyl, sulfonyl Potential antimicrobial*
N-(4-Methylpyridin-2-yl) Thiophene-2-carboxamide () Thiophene 4-Methylpyridin-2-yl Antibacterial
2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene-3-carboxamide () Thiophene 4-Methylphenylimino, 2-chlorophenyl Analgesic, Anti-inflammatory
Pyrazole-sulfonyl derivative () Pyrazole 4-Chlorophenylsulfonyl Not specified

*Inferred from structural analogues.

Physicochemical Properties

While melting point (MP) and mass data for the target compound are unavailable, analogues provide benchmarks:

  • ’s thiophene-carboxamide derivative exhibited an MP of 227–230°C and a molecular ion peak at m/z 560.2 (M⁺+1) .

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